5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole
Overview
Description
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole (abbreviated as CPT) is a heterocyclic compound that is used in a variety of scientific research applications. It is a synthetic organic compound that contains a five-membered ring composed of three carbon atoms, one nitrogen atom, and one chlorine atom. CPT has been studied extensively in the past few decades due to its unique chemical properties, which make it suitable for a variety of applications in organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Fungicidal Activity
5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole derivatives have been evaluated for their fungicidal activities. For example, a study synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) as potential fungicides. These compounds showed promising results against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000).
Antimalarial Agents
Some thiadiazoles, including those related to this compound, have been explored for antimalarial properties. A study synthesized thiadiazoles as antimalarial agents, noting significant activity against Plasmodium berghei, a malaria-causing parasite in mice (Faslager, Johnson, & Werbel, 1973).
Anticancer Applications
Thiadiazoles have been explored for their potential as anticancer agents. A study synthesized benzimidazole compounds clubbed with triazolo-thiadiazoles, demonstrating good to remarkable broad-spectrum anticancer activity (Husain et al., 2013).
Antitrypanosomal Activity
Thiadiazoles have shown promise in antitrypanosomal activity. One study synthesized novel 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones and evaluated them against T. brucei gambiense, noting good to excellent potency (Lelyukh et al., 2023).
Molecular Docking Studies
Molecular docking studies of thiadiazoles, particularly in the context of cancer research, have been conducted. These studies help understand the interaction of these compounds with biological targets, aiding in drug discovery (Shanmugapriya et al., 2022).
Alzheimer's Disease Prevention
1,2,4-Thiadiazole derivatives have been studied for their potential in Alzheimer's disease prevention. The dissolution behavior of these derivatives in biorelevant media has been examined, contributing to the understanding of their pharmacological properties (Promzeleva et al., 2018).
Antimicrobial Properties
Synthesized thiadiazoles have been evaluated for their antimicrobial properties, with several studies confirming moderate to strong activity against various bacterial and fungal strains (Sah et al., 2014).
Corrosion Inhibition
Thiadiazole derivatives have been explored as corrosion inhibitors for metals like iron, with studies employing quantum chemical calculations and molecular dynamics simulations to predict their efficiency (Kaya et al., 2016).
Nonlinear Optical (NLO) Materials
The structural and electronic properties of thiadiazoles have been investigated for potential applications as nonlinear optical materials. These studies involve spectroscopic analysis and quantum chemical calculations (Kerru et al., 2019).
Mechanism of Action
Target of Action
A structurally similar compound, (s)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-n-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1h-indole-2-carboxamide (rs4690), has been reported to inhibit the dishevelled 1 (dvl1) protein , which plays a crucial role in the WNT/β-catenin pathway .
Mode of Action
The structurally similar compound rs4690 has been shown to selectively inhibit the binding of dvl1 , which could potentially disrupt the WNT/β-catenin pathway .
Biochemical Pathways
The structurally similar compound rs4690 has been shown to affect the wnt/β-catenin pathway , which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .
Biochemical Analysis
Cellular Effects
The effects of 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the WNT/β-catenin pathway, which is crucial for regulating cell proliferation and differentiation . Additionally, it can induce changes in gene expression, leading to alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the binding of Dishevelled 1 (DVL1) protein to its receptor Frizzled, thereby disrupting the WNT/β-catenin signaling pathway . This inhibition can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s impact shifts from therapeutic to toxic, highlighting the importance of dosage optimization .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites and the overall metabolic balance within cells. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production and metabolic processes .
properties
IUPAC Name |
5-chloro-3-propan-2-yl-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBVSQNEHPVFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512112 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51302-12-6 | |
Record name | 5-Chloro-3-(propan-2-yl)-1,2,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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